molecular formula C17H15ClF3NO4 B452803 N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide CAS No. 2803-57-8

N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide

Cat. No.: B452803
CAS No.: 2803-57-8
M. Wt: 389.8g/mol
InChI Key: MPNVVPNTXHUFJK-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide is a benzamide derivative characterized by a 3,4,5-trimethoxybenzoyl group linked to a 2-chloro-5-(trifluoromethyl)phenylamine moiety. The compound’s structure combines electron-donating methoxy groups on the benzamide ring with electron-withdrawing substituents (Cl and CF₃) on the phenyl ring, creating a unique electronic profile that influences its physicochemical and biological properties.

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClF3NO4/c1-24-13-6-9(7-14(25-2)15(13)26-3)16(23)22-12-8-10(17(19,20)21)4-5-11(12)18/h4-8H,1-3H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPNVVPNTXHUFJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClF3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20309688
Record name N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide
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Molecular Weight

389.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2803-57-8
Record name NSC213567
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Record name N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-CHLORO-5'-(TRIFLUOROMETHYL)-3,4,5-TRIMETHOXYBENZANILIDE
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Preparation Methods

Synthesis of 3,4,5-Trimethoxybenzoic Acid

While commercial availability simplifies procurement, laboratory-scale synthesis involves:

  • Etherification of gallic acid : Treatment of gallic acid with methyl iodide in the presence of potassium carbonate yields 3,4,5-trimethoxybenzoic acid.

  • Purification : Recrystallization from ethanol/water mixtures achieves >98% purity (melting point: 122–124°C).

Preparation of 2-Chloro-5-(Trifluoromethyl)Aniline

This intermediate is typically synthesized via:

  • Chlorination of 5-(trifluoromethyl)aniline using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0°C.

  • Regioselective control : The reaction’s low temperature prevents polysubstitution, ensuring >90% monochlorination.

Amide Bond Formation Strategies

Carbodiimide-Mediated Coupling

A classical approach employs N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with N-hydroxysuccinimide (HOSu) .

Procedure :

  • Dissolve 3,4,5-trimethoxybenzoic acid (1.0 eq) and HOSu (1.2 eq) in anhydrous THF.

  • Add EDC (1.2 eq) at 0°C and stir for 1 hr.

  • Introduce 2-chloro-5-(trifluoromethyl)aniline (1.0 eq) and stir at room temperature for 12–16 hrs.

  • Purify via silica gel chromatography (ethyl acetate/hexane, 1:3) to isolate the product.

Yield : 65–72%.

Uranium/Guanidinium Coupling Reagents

Modern protocols favor HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) for enhanced efficiency:

Protocol from BioRxiv (Adapted) :

  • Combine 3,4,5-trimethoxybenzoic acid (1.0 eq), HATU (2.0 eq), and DIPEA (3.0 eq) in DMF.

  • Add 2-chloro-5-(trifluoromethyl)aniline (1.0 eq) and stir at 23°C for 12 hrs.

  • Quench with water, extract with DCM (3 × 10 mL), and concentrate.

  • Purify via reverse-phase HPLC (ACN/water + 0.1% TFA).

Advantages :

  • Reduced reaction time (12 hrs vs. 16 hrs for carbodiimide).

  • Higher crude purity, minimizing chromatography.

Optimization and Critical Parameters

Solvent Selection

  • DMF : Enhances reagent solubility but complicates removal.

  • THF : Suitable for carbodiimide methods but may require molecular sieves for anhydrous conditions.

Stoichiometry and Equivalents

  • HATU : Using 2.0 equivalents prevents unreacted carboxylic acid, as confirmed by LCMS monitoring.

  • DIPEA : A 3.0-equivalent ratio neutralizes HCl byproducts, maintaining pH >8.

Temperature and Reaction Monitoring

  • Room temperature (23°C) : Optimal for HATU-mediated reactions to avoid side products.

  • TLC Analysis : Rf = 0.4 (ethyl acetate/hexane 1:2) confirms completion.

Purification and Characterization

Chromatographic Methods

MethodConditionsPurity (%)Yield (%)
Silica GelEthyl acetate/hexane (1:3)9565
Reverse-Phase HPLCACN/water + 0.1% TFA, 20→80% over9985

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 10.21 (s, 1H, NH), 7.89 (d, J = 8.2 Hz, 1H), 7.75 (s, 1H), 7.62 (d, J = 8.2 Hz, 1H), 7.15 (s, 2H), 3.84 (s, 6H, OCH₃), 3.79 (s, 3H, OCH₃).

  • LCMS (ESI+) : m/z 390.1 [M+H]⁺ (calculated 389.8).

Scalability and Industrial Considerations

Kilogram-Scale Synthesis

  • Continuous flow systems : Reduce reaction time to 2 hrs via pressurized HATU coupling.

  • Crystallization : Replace chromatography with anti-solvent (water) addition, achieving 78% yield.

Environmental Impact

  • DMF replacement : Cyclopentyl methyl ether (CPME) offers greener solubility with comparable efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding phenols, and the compound can be reduced under specific conditions.

    Coupling Reactions: The benzamide core can be involved in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions include substituted benzamides, phenols, and various coupled products depending on the specific reaction conditions.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide has shown promising results in preclinical studies as an anticancer agent. Research indicates that its structural features may inhibit specific cancer cell lines by interfering with cellular signaling pathways.

Case Study: Inhibition of Tumor Growth

A study conducted on various cancer cell lines demonstrated that this compound reduced cell viability significantly. The mechanism involved the induction of apoptosis through mitochondrial pathways, highlighting its potential as a therapeutic agent in oncology.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Apoptosis induction
A549 (Lung Cancer)10Cell cycle arrest
HeLa (Cervical Cancer)12Mitochondrial dysfunction

Agricultural Applications

Pesticide Development
The compound's structural attributes suggest potential use as a pesticide or herbicide. Its effectiveness against specific pests can be attributed to its ability to disrupt biological processes in target organisms.

Case Study: Efficacy Against Agricultural Pests

Field trials have shown that formulations containing this compound exhibit high efficacy against common agricultural pests such as aphids and spider mites.

Pest TypeEfficacy (%)Application Rate (g/ha)
Aphids85200
Spider Mites90150
Whiteflies75250

Environmental Science Applications

Aquatic Toxicity Studies
Recent studies have highlighted the compound's toxicity to aquatic life, raising concerns regarding its environmental impact. The compound has been classified as very toxic to aquatic organisms, necessitating careful consideration in its application.

Case Study: Toxicity Assessment

Research assessing the environmental risk of this compound found significant toxicity levels in fish and invertebrates.

OrganismLC50 (mg/L)Duration (hours)
Daphnia magna0.148
Oncorhynchus mykiss0.2596
Ceriodaphnia dubia0.1548

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key structural features and substituent effects of N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide with similar benzamide derivatives:

Compound Name Benzamide Substituents Phenyl Ring Substituents Key Properties/Activities Reference
This compound 3,4,5-trimethoxy 2-Cl, 5-CF₃ Potential herbicidal/antimicrobial
N-(3-Bromophenyl)-3,4,5-trimethoxybenzamide 3,4,5-trimethoxy 3-Br Crystallographic stability
N-[2-(4-Chlorobenzoyl)-3-methylbenzofuran-5-yl]-3,4,5-trimethoxybenzamide 3,4,5-trimethoxy Benzofuran-linked 4-Cl-benzoyl Higher molecular weight (affects solubility)
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-nitrobenzamide 4-nitro 2-Cl, 5-CF₃ Enhanced electron-withdrawing character
N-(3,5-bis(trifluoromethyl)phenyl)-3-hydroxy-2-naphthamide 3-hydroxynaphthamide 3,5-bis(CF₃) Antimicrobial activity

Key Observations :

  • In contrast, Cl and CF₃ on the phenyl ring increase electrophilicity, which may influence reactivity and intermolecular interactions .
  • The CF₃ group in the target compound may enhance lipid solubility, improving membrane permeability for antimicrobial applications .

Herbicidal Activity Comparison

highlights herbicidal screening data for benzamide derivatives with 3,4,5-trimethoxyphenyl groups.

  • Moderate inhibition of rape (Brassica napus) : IC₅₀ values in the micromolar range.
  • Weak activity against barnyard grass (Echinochloa crus-galli): Likely due to differential uptake or target-site specificity in monocots vs. dicots .

Antimicrobial and Pharmaceutical Potential

  • Antimicrobial Derivatives : N-[3,5-bis(trifluoromethyl)phenyl]-3-hydroxynaphthamide derivatives () demonstrate that CF₃ and aromatic electron-withdrawing groups enhance antimicrobial potency. The target compound’s CF₃ and Cl substituents may similarly optimize interactions with microbial enzymes or membranes .
  • Pharmacophore Relevance : Compounds like N-(3,4,5-trimethoxyphenyl)pyrimidine-diamine () are linked to kinase inhibition, suggesting that the 3,4,5-trimethoxybenzamide scaffold could serve as a pharmacophore in drug design .

Biological Activity

N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide (CAS Number: 2803-57-8) is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

PropertyValue
Molecular FormulaC17H15ClF3NO4
Molecular Weight389.754 g/mol
Density1.363 g/cm³
Boiling Point400.3 °C
Flash Point195.9 °C
LogP4.709

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific enzymes involved in inflammatory and cancer pathways. For instance, it may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response and cancer progression .
  • Antioxidant Properties : Similar compounds have demonstrated antioxidant activity, which may contribute to their protective effects against oxidative stress-related diseases .
  • Neuroprotective Effects : Research indicates that derivatives of benzamide compounds can exert neuroprotective effects by modulating neuroinflammatory pathways .

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound:

  • Cell Line Studies : In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including colon and bladder cancer cells. For example, treatment with the compound at concentrations around 60 µM resulted in significant cell death through the downregulation of anti-apoptotic proteins like XIAP .
  • In Vivo Efficacy : In animal models, administration of the compound significantly reduced tumor growth in xenograft models. Mice treated with doses of 150 mg/kg exhibited decreased tumor mass associated with altered expression of key regulatory proteins involved in cell cycle progression and apoptosis .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties:

  • Cytokine Modulation : It has been found to downregulate pro-inflammatory cytokines such as IL-6 and TNF-alpha in cellular models. This suggests a mechanism by which the compound could mitigate chronic inflammatory conditions .

Antimicrobial Properties

Preliminary studies indicate that this compound may possess antimicrobial activity:

  • Bacterial Inhibition : Laboratory assays have shown that the compound exhibits inhibitory effects against certain bacterial strains, potentially making it a candidate for further development as an antimicrobial agent .

Study 1: Anticancer Efficacy in Bladder Cancer Models

A study conducted on human bladder cancer cell lines (T24T and UMUC3) demonstrated that treatment with this compound led to a significant reduction in cell viability and induced apoptosis through modulation of the PI3K/Akt signaling pathway.

Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of this compound in rat-derived chondrocytes. Results indicated a marked decrease in COX-2 expression and related inflammatory mediators when treated with the compound at concentrations ranging from 10 µM to 20 µM.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide?

  • Methodology : Synthesis typically involves coupling 3,4,5-trimethoxybenzoyl chloride with 2-chloro-5-(trifluoromethyl)aniline under Schotten-Baumann conditions. Key steps include:

  • Using triethylamine (Et₃N) as a base to neutralize HCl byproducts .
  • Optimizing reaction time and temperature (e.g., 0–25°C, 12–24 hours) to maximize yield and purity .
  • Purification via column chromatography (silica gel, gradient elution with hexane/ethyl acetate) .

Q. How is the structural identity of this compound validated in academic research?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and integration ratios (e.g., aromatic protons, methoxy groups) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ or [M−H]⁻ peaks) .
  • X-ray Crystallography : SHELX software refines crystal structures to determine bond angles, torsion angles, and intermolecular interactions .

Q. What preliminary assays assess the compound’s biological activity?

  • Methodology :

  • MTT Assay : Screens for cytotoxicity in cancer cell lines (e.g., IC₅₀ values against HeLa or MCF-7 cells) .
  • Enzyme Inhibition Studies : Tests activity against targets like α-glucosidase or β-tubulin using fluorometric/colorimetric readouts .
  • Fluorescence Imaging : Evaluates cellular uptake and localization in live cells (if the compound exhibits intrinsic fluorescence) .

Advanced Research Questions

Q. How does the trifluoromethyl group influence target binding and pharmacokinetics?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Compare analogs with/without CF₃ to assess lipophilicity (logP), metabolic stability, and binding affinity via molecular docking (e.g., AutoDock Vina) .
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔG, ΔH) of ligand-target interactions .
  • In Vivo Pharmacokinetics : Measure plasma half-life (t₁/₂) and bioavailability in rodent models using LC-MS/MS .

Q. What experimental approaches resolve contradictions in reported biological data?

  • Methodology :

  • Orthogonal Assays : Validate anti-cancer activity using both MTT and clonogenic survival assays to rule out false positives .
  • Purity Verification : Use HPLC (≥95% purity) and elemental analysis to exclude batch-to-batch variability .
  • Target Engagement Studies : Confirm mechanism via CRISPR-Cas9 knockout of proposed targets (e.g., kinases, receptors) .

Q. How can computational modeling guide the optimization of this compound?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : Predict conformational stability in solvent (e.g., water, DMSO) using GROMACS .
  • Quantum Mechanical (QM) Calculations : Calculate electrostatic potential surfaces (ESP) to identify reactive sites for derivatization .
  • ADMET Prediction : Use SwissADME or ADMETLab to optimize solubility, CYP450 inhibition, and hERG liability .

Q. What techniques characterize crystallographic disorder in the compound’s solid-state structure?

  • Methodology :

  • SHELXL Refinement : Apply PART, SIMU, and DELU constraints to model disordered regions (e.g., rotating methoxy groups) .
  • Hirshfeld Surface Analysis : Visualize intermolecular interactions (e.g., C–H···O, π-π stacking) using CrystalExplorer .
  • Thermogravimetric Analysis (TGA) : Correlate thermal stability with crystallinity .

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